sec-Butyl o-aminobenzoate
Description
Properties
CAS No. |
56298-93-2 |
|---|---|
Molecular Formula |
C11H15NO2 |
Molecular Weight |
193.24 g/mol |
IUPAC Name |
butan-2-yl 2-aminobenzoate |
InChI |
InChI=1S/C11H15NO2/c1-3-8(2)14-11(13)9-6-4-5-7-10(9)12/h4-8H,3,12H2,1-2H3 |
InChI Key |
LIXUXGBVCKMOIZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)OC(=O)C1=CC=CC=C1N |
Origin of Product |
United States |
Chemical Reactivity and Derivatization of Sec Butyl O Aminobenzoate
Reactions at the Amino Group
The presence of the primary amino group on the benzene (B151609) ring imparts nucleophilic character to the molecule, making it susceptible to reactions with electrophiles.
The reaction of sec-Butyl o-aminobenzoate with aldehydes or ketones under mildly acidic conditions results in the formation of imines, also known as Schiff bases. chemistrysteps.comlibretexts.orgmasterorganicchemistry.com This condensation reaction involves the nucleophilic attack of the primary amine on the carbonyl carbon, followed by the elimination of a water molecule. masterorganicchemistry.com The general mechanism proceeds through a carbinolamine intermediate.
The formation of the C=N double bond in the resulting imine extends the conjugation of the aromatic system, which can influence the electronic and photophysical properties of the molecule. youtube.com Schiff bases are versatile intermediates in organic synthesis and are known for their wide range of applications, including as catalysts. nih.gov
Table 1: Examples of Schiff Base Formation with this compound
| Reactant (Aldehyde/Ketone) | Product (Schiff Base) |
| Benzaldehyde | sec-Butyl 2-((benzylidene)amino)benzoate |
| Acetone | sec-Butyl 2-((propan-2-ylidene)amino)benzoate |
| Salicylaldehyde | sec-Butyl 2-(((2-hydroxyphenyl)methylene)amino)benzoate |
Note: This table presents hypothetical reaction products based on established chemical principles of imine formation.
The amino group of this compound can be readily acylated by reacting it with acylating agents such as acyl chlorides or acid anhydrides to form amides. This reaction is a nucleophilic acyl substitution where the nitrogen atom of the amino group acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent.
For instance, the reaction with acetyl chloride in the presence of a base, such as pyridine, would yield sec-Butyl 2-(acetylamino)benzoate. These acylation reactions are significant for introducing new functional groups and modifying the biological and chemical properties of the parent molecule. The general method for the direct acylation of aminobenzoic acids involves reacting a mixed anhydride of an N-acylamino acid with the aminobenzoic acid. google.com
The amino and ester functionalities of this compound make it a potential ligand for coordination with metal ions. The nitrogen atom of the amino group and the oxygen atoms of the ester group can act as donor atoms, allowing the molecule to form coordination complexes with various transition metals.
For example, aminobenzoato ligands can coordinate to metal centers like nickel(II). researchgate.net The coordination can lead to the formation of mononuclear or polynuclear metal complexes with diverse structural and electronic properties. The specific coordination mode would depend on the metal ion, the reaction conditions, and the presence of other ligands.
Reactions at the Ester Group
The sec-butyl ester group is susceptible to nucleophilic attack at the carbonyl carbon, leading to cleavage of the acyl-oxygen bond.
The ester linkage in this compound can be cleaved through hydrolysis, which can be catalyzed by either acid or base. libretexts.org
Acid-Catalyzed Hydrolysis : In the presence of a strong acid and water, the ester undergoes hydrolysis to yield o-aminobenzoic acid and sec-butanol. This reaction is reversible and is the reverse of Fischer esterification. libretexts.org The mechanism involves protonation of the carbonyl oxygen, followed by nucleophilic attack by water.
Base-Catalyzed Hydrolysis (Saponification) : When treated with a base, such as sodium hydroxide, the ester is irreversibly hydrolyzed to form the salt of the carboxylic acid (sodium o-aminobenzoate) and sec-butanol. libretexts.org This process, known as saponification, proceeds via nucleophilic addition of a hydroxide ion to the ester carbonyl. nih.gov Studies on the hydrolysis of 2-aminobenzoate esters have shown that the neighboring amino group can act as an intramolecular general base catalyst. iitd.ac.in
Table 2: Products of this compound Hydrolysis
| Hydrolysis Condition | Products |
| Acidic (e.g., HCl, H₂O) | o-Aminobenzoic acid, sec-Butanol |
| Basic (e.g., NaOH, H₂O) | Sodium o-aminobenzoate, sec-Butanol |
Transesterification is a process where the alkoxy group of an ester is exchanged with that of an alcohol. masterorganicchemistry.com this compound can undergo transesterification in the presence of an acid or base catalyst to produce a different ester of o-aminobenzoic acid. google.comgoogle.com
For this reaction to proceed efficiently, it is often necessary to use a large excess of the new alcohol or to remove one of the products (in this case, sec-butanol) to drive the equilibrium towards the formation of the new ester. google.comgoogle.com This reaction is a valuable method for synthesizing a variety of o-aminobenzoate esters from a common precursor. For example, reacting this compound with methanol (B129727) in the presence of an acid catalyst would yield methyl o-aminobenzoate and sec-butanol. researchgate.net
Ring Functionalization and Substitution Reactions
The aromatic ring of this compound is substituted with two functionally distinct groups: an activating amino (-NH₂) group and a deactivating sec-butoxycarbonyl (-CO₂Bu) group. Their electronic interplay governs the regioselectivity of substitution reactions on the benzene ring.
Electrophilic aromatic substitution (SEAr) is a fundamental reaction class for functionalizing aromatic compounds. The outcome of such reactions on a substituted benzene ring is dictated by the electronic nature of the substituents already present.
Activating and Directing Effects : Substituents are classified as either activating or deactivating, and as directors towards the ortho, meta, or para positions. Activating groups increase the rate of reaction by donating electron density to the ring, thereby stabilizing the cationic intermediate (the arenium ion) formed during the reaction. nih.gov Deactivating groups withdraw electron density, slowing the reaction rate.
In this compound, the substituents are:
Amino Group (-NH₂) : This is a powerful activating group due to the ability of the nitrogen's lone pair to donate electron density into the aromatic system via resonance. It strongly directs incoming electrophiles to the ortho and para positions relative to itself.
sec-Butoxycarbonyl Group (-CO₂R) : This ester group is a deactivating group. Both the inductive effect of the electronegative oxygen atoms and the resonance effect withdraw electron density from the ring. It acts as a meta-director.
Predicted Substitution Patterns : When both an activating and a deactivating group are present on a benzene ring, the activating group's directing effect is dominant. For this compound, the strongly activating -NH₂ group at position 1 dictates the position of substitution. The positions ortho (position 6) and para (position 4) to the amino group are highly activated. The ester group is at position 2. Therefore, incoming electrophiles will preferentially attack positions 4 and 6.
| Position | Relation to -NH₂ | Relation to -CO₂Bu | Activation/Deactivation | Predicted Reactivity |
| 3 | meta | ortho | Deactivated | Low |
| 4 | para | meta | Highly Activated | High |
| 5 | meta | meta | Deactivated | Low |
| 6 | ortho | meta | Highly Activated | High |
Steric hindrance from the bulky sec-butyl ester group at position 2 may slightly favor substitution at the less hindered position 4 over position 6. However, a mixture of products is common. In strongly acidic conditions, typical for reactions like nitration or sulfonation, the amino group can be protonated to form an ammonium (B1175870) ion (-NH₃⁺). This ion is strongly deactivating and a meta-director. This would alter the substitution pattern, directing the electrophile to position 5. To avoid this, the amino group is often protected, for instance, by acetylation to form an amide, which is still an ortho, para-director but less activating and less basic. google.com
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. Reactions like the Suzuki-Miyaura, Heck, and Sonogashira couplings are central to modern organic synthesis. wikipedia.orgwikipedia.org For a molecule like this compound to participate directly in these reactions, it would typically first need to be converted into an aryl halide or triflate.
Suzuki-Miyaura Coupling : This reaction couples an organoboron compound (like a boronic acid) with an organohalide or triflate. wikipedia.orgorganic-chemistry.org If this compound were halogenated (e.g., brominated at the 4- or 6-position), the resulting aryl bromide could undergo a Suzuki coupling to introduce a new aryl, vinyl, or alkyl group. The general mechanism involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with the boronic acid (activated by a base) and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org
Heck Reaction : The Heck reaction involves the coupling of an aryl or vinyl halide with an alkene. wikipedia.orgorganic-chemistry.org An aryl halide derived from this compound could react with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. This reaction is particularly useful for synthesizing stilbenes and cinnamates. youtube.com The reaction generally proceeds with high trans selectivity. organic-chemistry.org
The presence of the free amino group can sometimes interfere with the catalytic cycle by coordinating to the palladium center. In such cases, protection of the amino group may be necessary to achieve high yields.
Advanced Spectroscopic and Structural Elucidation of Sec Butyl O Aminobenzoate
Vibrational Spectroscopy: Infrared (IR) and Raman Analysis
Characteristic Functional Group Frequencies and Their Assignment
The sec-Butyl o-aminobenzoate molecule contains several key functional groups: a primary amine (-NH₂), an ester group (-C=O)-O-), an aromatic ring, and an aliphatic sec-butyl chain. Each of these groups gives rise to characteristic bands in the IR and Raman spectra.
The primary amine group is characterized by N-H stretching vibrations. Typically, primary amines show two bands in the 3300-3500 cm⁻¹ region, corresponding to asymmetric and symmetric stretching modes. sigmaaldrich.comlookchem.com The ester group is most readily identified by its strong carbonyl (C=O) stretching absorption, which is expected to appear in the 1680-1730 cm⁻¹ range. lookchem.comsigmaaldrich.com The conjugation of the ester with the aromatic ring influences the exact position of this band. Additionally, C-O stretching vibrations associated with the ester linkage appear in the 1100-1300 cm⁻¹ region. nist.gov
Aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the sec-butyl group appear just below 3000 cm⁻¹. nih.gov Vibrations associated with the aromatic ring's carbon-carbon bonds (skeletal vibrations) produce bands in the 1450-1600 cm⁻¹ region. nist.gov
Table 1: Predicted Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) | Expected Intensity |
|---|---|---|---|
| N-H Asymmetric Stretch | Primary Amine | ~3450 | Medium |
| N-H Symmetric Stretch | Primary Amine | ~3350 | Medium |
| Aromatic C-H Stretch | Aromatic Ring | 3000 - 3100 | Medium-Weak |
| Aliphatic C-H Stretch | sec-Butyl Group | 2850 - 2980 | Strong |
| C=O Ester Stretch | Ester | 1680 - 1710 | Strong |
| C=C Aromatic Stretch | Aromatic Ring | 1580 - 1610 | Medium |
| C=C Aromatic Stretch | Aromatic Ring | 1450 - 1500 | Medium |
| N-H Bend (Scissoring) | Primary Amine | 1590 - 1650 | Medium |
| C-O Ester Stretch | Ester | 1250 - 1300 | Strong |
| C-N Stretch | Amine | 1280 - 1350 | Medium-Strong |
Conformational Effects on Vibrational Modes
The structural flexibility of this compound, particularly the rotation around the C-O and C-C single bonds of the sec-butyl group, can lead to the existence of multiple rotational isomers (conformers). thegoodscentscompany.com For instance, the orientation of the sec-butyl group relative to the plane of the ester can result in different stable geometries, such as cis and gauche conformers. thegoodscentscompany.com
These different conformers can have slightly different vibrational frequencies for the same functional group due to changes in the local electronic environment and steric interactions. spectrumchemical.com This can manifest in the experimental spectra as broadened peaks or the appearance of multiple closely spaced bands (splitting) for a single vibrational mode. thegoodscentscompany.com Computational studies, often using Density Functional Theory (DFT), can be employed to calculate the vibrational frequencies for different stable conformers, aiding in the assignment of complex experimental spectra. spectrumchemical.comhmdb.ca The relative populations of these conformers, which are temperature-dependent, can also influence the relative intensities of the observed bands.
Surface-Enhanced Raman Spectroscopy (SERS) for Enhanced Detection and Characterization
Raman spectroscopy is often limited by its inherently weak signal. rsc.org Surface-Enhanced Raman Spectroscopy (SERS) is a powerful technique that can dramatically amplify the Raman signal, sometimes by several orders of magnitude, for molecules adsorbed onto or very close to nanostructured metal surfaces, typically gold or silver. foodb.carsc.orglibretexts.org
For this compound, SERS could provide significantly enhanced sensitivity, allowing for detection at very low concentrations. rsc.org The enhancement effect is greatest for vibrations of parts of the molecule that are closest to the metal surface. It is expected that the aminobenzoate moiety would interact strongly with the metal surface via the lone pair electrons of the nitrogen and oxygen atoms. This would lead to a significant enhancement of the Raman signals corresponding to the aromatic ring vibrations, as well as the C=O, C-N, and N-H vibrations. sigmaaldrich.com The orientation of the molecule on the surface, which can be deduced from which signals are most enhanced, provides valuable structural information not available from conventional Raman spectroscopy. sigmaaldrich.com
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure of organic molecules in solution. It provides information on the chemical environment, connectivity, and spatial proximity of atoms.
¹H NMR and ¹³C NMR Chemical Shift Assignments
The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the protons of the sec-butyl group. The four protons on the ortho-substituted aromatic ring will appear as a complex multiplet pattern in the aromatic region (typically 6.5-8.0 ppm). sigmaaldrich.com
The sec-butyl group will give rise to four distinct signals:
A triplet for the terminal methyl group (-CH₂-CH₃ ).
A doublet for the other methyl group (-CH(CH₃ )-).
A sextet or multiplet for the methylene (B1212753) group (-CH₂ -CH₃).
A multiplet for the methine proton (-O-CH -), which is expected to be the most downfield of the aliphatic signals due to the deshielding effect of the adjacent oxygen atom.
The ¹³C NMR spectrum will show 11 distinct signals, corresponding to the 11 unique carbon environments in the molecule. The carbonyl carbon of the ester will appear significantly downfield (165-175 ppm). The six aromatic carbons will resonate in the 110-150 ppm range. The four carbons of the sec-butyl group will appear in the aliphatic region (10-75 ppm). tcichemicals.com
Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound
| Position / Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Aromatic Protons | 6.5 - 8.0 (4H, m) | 110 - 151 |
| -NH₂ | ~4.5 - 5.5 (2H, br s) | - |
| -O-CH (CH₃)CH₂CH₃ | ~5.0 (1H, m) | ~72 |
| -OCH(CH₃)CH₂ CH₃ | ~1.7 (2H, m) | ~29 |
| -OCH(CH₃ )CH₂CH₃ | ~1.3 (3H, d) | ~20 |
| -OCH(CH₃)CH₂CH₃ | ~0.9 (3H, t) | ~10 |
| C=O | - | ~168 |
Note: Predicted values are based on data for structurally similar compounds such as sec-butyl benzoate (B1203000) and n-butyl o-aminobenzoate. s=singlet, d=doublet, t=triplet, m=multiplet, br=broad.
Two-Dimensional NMR Techniques for Structural Confirmation
While 1D NMR provides essential information, 2D NMR techniques are crucial for unambiguously assigning all signals and confirming the connectivity of the molecule.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would confirm the proton-proton coupling networks. For this compound, it would show correlations between the methine proton of the sec-butyl group and the protons of both the adjacent methyl and methylene groups. It would also show a correlation between the methylene protons and the terminal methyl protons, confirming the structure of the alkyl chain.
HSQC (Heteronuclear Single Quantum Coherence): This ¹H-¹³C experiment identifies which protons are directly attached to which carbons. It would be used to definitively link each proton signal in the ¹H spectrum to its corresponding carbon signal in the ¹³C spectrum.
By combining these 2D NMR experiments, a complete and unambiguous assignment of all proton and carbon signals in this compound can be achieved, providing definitive structural confirmation.
Conformational Analysis via NMR
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the three-dimensional structure and conformational preferences of molecules in solution. auremn.org.br For this compound, the rotational freedom around the ester linkage (C(O)-O) and the C-O bond of the sec-butyl group allows for multiple conformations. The relative populations of these conformers are influenced by steric and electronic effects.
Analysis of the ¹H and ¹³C NMR spectra, supported by two-dimensional techniques like NOESY (Nuclear Overhauser Effect Spectroscopy), can provide detailed conformational insights. nih.gov The chemical shifts of the protons on the sec-butyl group, particularly the methine proton (CH), are sensitive to the anisotropic effect of the benzene (B151609) ring and the carbonyl group. Variations in solvent polarity can shift the conformational equilibrium, leading to observable changes in chemical shifts and coupling constants, which helps in identifying the dominant conformers in different environments. nih.gov
NOESY experiments are particularly informative, as they detect through-space interactions between protons that are in close proximity. For this compound, NOE correlations between the protons of the sec-butyl group and the aromatic protons on the aminobenzoate ring would indicate specific spatial arrangements, allowing for the determination of the preferred orientation of the ester group relative to the aromatic ring.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound Note: This table presents predicted values based on analogous structures. Actual experimental values may vary.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic H (positions 3, 4, 5) | 6.6 - 7.5 | Multiplet |
| Aromatic H (position 6) | 7.8 - 8.0 | Doublet of doublets |
| Amine (-NH₂) | 4.5 - 5.5 | Broad singlet |
| Methoxy (-OCH-) | 4.9 - 5.1 | Sextet |
| Methylene (-CH₂-) | 1.6 - 1.8 | Multiplet |
| Methyl (-CH₃, ethyl) | 1.3 - 1.5 | Doublet |
| Methyl (-CH₃, methyl) | 0.9 - 1.0 | Triplet |
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is employed to determine the molecular weight and study the fragmentation patterns of a compound, which aids in its structural confirmation. The molecular ion peak (M+) for this compound (C₁₁H₁₅NO₂) is expected at a mass-to-charge ratio (m/z) of 193.24. nih.gov
Upon electron ionization (EI), the molecular ion becomes energetically unstable and undergoes fragmentation. chemguide.co.uk The fragmentation of esters often involves cleavage of the bonds adjacent to the carbonyl group. libretexts.org For this compound, characteristic fragmentation pathways are expected to include:
Loss of the sec-butoxy group (-OC₄H₉): This would result in the formation of a stable acylium ion, the o-aminobenzoyl cation, at m/z 120. This is often a prominent peak in the mass spectra of anthranilate esters.
Loss of the sec-butyl radical (•C₄H₉): This fragmentation produces an ion corresponding to protonated o-aminobenzoic acid at m/z 138.
Formation of the sec-butyl cation ([C₄H₉]⁺): Cleavage of the C-O ester bond can generate the sec-butyl cation at m/z 57.
McLafferty Rearrangement: A rearrangement involving the transfer of a gamma-hydrogen from the butyl chain to the carbonyl oxygen can lead to the elimination of butene (C₄H₈) and the formation of an ion at m/z 137, corresponding to the molecular ion of o-aminobenzoic acid.
Table 2: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z | Proposed Fragment Ion | Formula |
| 193 | Molecular Ion | [C₁₁H₁₅NO₂]⁺ |
| 137 | o-Aminobenzoic acid ion (from rearrangement) | [C₇H₇NO₂]⁺ |
| 120 | o-Aminobenzoyl cation | [C₇H₆NO]⁺ |
| 92 | Anilino fragment | [C₆H₆N]⁺ |
| 57 | sec-Butyl cation | [C₄H₉]⁺ |
X-ray Crystallography and Solid-State Structural Determination
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions. nih.gov While a specific crystal structure for this compound is not publicly available, its solid-state properties can be inferred from studies of its parent acid and related ester compounds.
Polymorphism Studies of o-Aminobenzoic Acid and its Relevance to Esters
Polymorphism is the ability of a solid material to exist in multiple crystalline forms. Aminobenzoic acids are known to exhibit polymorphism, which arises from different arrangements and hydrogen-bonding patterns in the crystal lattice. core.ac.ukresearchgate.net For instance, p-aminobenzoic acid (p-ABA) has well-characterized α and β polymorphs. diva-portal.orgul.ie In the α-form, molecules form carboxylic acid dimers, which then connect through N-H···O hydrogen bonds. diva-portal.org In contrast, the β-form features head-to-tail hydrogen bonds between the carboxylic acid group of one molecule and the amino group of another. rsc.org
The study of polymorphism in the parent o-aminobenzoic acid (anthranilic acid) is relevant to its esters. The esterification of the carboxylic acid group removes the acidic proton, thereby preventing the formation of the strong carboxylic acid dimers that often dictate the crystal packing in the parent acid. Consequently, the crystal structure of this compound will be governed by other intermolecular forces.
Crystal Packing and Intermolecular Interactions
In the absence of the carboxylic acid group for dimerization, the crystal packing of this compound would be primarily directed by hydrogen bonds involving the amino group and the carbonyl oxygen, as well as weaker interactions. The expected interactions include:
N-H···O Hydrogen Bonds: The amino group (-NH₂) serves as a hydrogen bond donor, while the carbonyl oxygen (C=O) of the ester group acts as a hydrogen bond acceptor. This would likely lead to the formation of chains or networks of molecules in the crystal lattice. researchgate.net
π-π Stacking: The aromatic benzene rings can interact through π-π stacking, contributing to the stability of the crystal structure.
Van der Waals Forces: The aliphatic sec-butyl groups will engage in weaker van der Waals interactions, influencing how the molecules pack together in the solid state.
The chirality of the sec-butyl group means the compound can exist as enantiomers. If a racemic mixture is crystallized, it may form a racemic compound or a conglomerate, which will further influence the crystal packing and symmetry.
Chromatographic Methods for Purity and Quantitative Analysis
Chromatographic techniques are essential for separating this compound from impurities and for its quantitative determination.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is the most common method for the analysis of aminobenzoate esters. helixchrom.com A reversed-phase HPLC (RP-HPLC) method is typically employed for its separation and quantification. derpharmachemica.com
The method involves a stationary phase, which is nonpolar, and a mobile phase, which is more polar. Adequate separation can be achieved on a C18 (octadecylsilane) column. nih.govnih.gov The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) to control the pH. nih.govrsc.org The separation of isomers of aminobenzoic acid can be achieved by leveraging small differences in their hydrophobic and ionic properties using mixed-mode chromatography. helixchrom.comsielc.com
Detection is typically performed using a UV detector, as the aminobenzoate chromophore exhibits strong absorbance. The detection wavelength is usually set in the range of 305-310 nm for optimal sensitivity. derpharmachemica.com This method, when properly validated, is fast, robust, and reproducible for the analysis of aminobenzoate esters in various samples. helixchrom.com
Table 3: Typical HPLC Conditions for the Analysis of Aminobenzoate Esters
| Parameter | Condition |
| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile : 10mM Ammonium Acetate Buffer (pH 4.0) |
| Flow Rate | 1.0 - 1.5 mL/min |
| Detection | UV at ~305 nm |
| Injection Volume | 10 - 20 µL |
| Temperature | Ambient or controlled (e.g., 30 °C) |
Gas Chromatography (GC)
The retention of a compound is often quantified by its Kováts retention index (I), which normalizes retention times relative to a series of n-alkanes, making the data more comparable across different systems. wikipedia.org The polarity of the stationary phase significantly influences this index. For n-butyl o-aminobenzoate, a notable difference is observed when analyzed on non-polar versus polar columns. On a non-polar SE-30 column, its retention index is 1600. However, on a polar Carbowax 20M column, the index increases dramatically to 2419. This substantial increase indicates strong dipole-dipole or hydrogen bonding interactions between the polar ester and amine functional groups of the analyte and the polar stationary phase.
Given that this compound has the same functional groups and molecular weight as the n-butyl isomer, it is expected to exhibit similar strong interactions with polar columns. However, its branched structure may slightly lower its boiling point and could introduce steric effects, potentially leading to a slightly lower retention index compared to its straight-chain counterpart on both polar and non-polar phases.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is instrumental in probing the electronic transitions within molecules containing chromophores and auxochromes. In this compound, the chromophore is the o-aminobenzoate group. This system consists of a benzene ring conjugated with a carbonyl group (C=O) from the ester and an amino group (-NH2). The lone pair of electrons on the nitrogen atom of the amino group and the π-system of the benzene ring and carbonyl group are responsible for its characteristic UV absorption. rsc.org
Since the sec-butyl group is a saturated alkyl chain, it does not participate in the conjugated system and thus has a negligible effect on the position of the absorption maxima (λmax). Therefore, the UV-Vis spectrum of this compound is expected to be nearly identical to that of other alkyl anthranilates, such as methyl anthranilate.
Studies on methyl anthranilate reveal characteristic absorption bands in the ultraviolet region. researchgate.netresearchgate.nettci-thaijo.org Typically, two main absorption bands are observed. A high-energy, high-intensity band is attributed to a π → π* transition within the aromatic system. A second, lower-energy band, often appearing as a distinct peak or a shoulder, is associated with another π → π* transition or an n → π* transition, which involves the non-bonding electrons of the nitrogen or oxygen atoms. For instance, in cyclohexane, methyl anthranilate exhibits a prominent absorption maximum around 336 nm. researchgate.net Similar absorption maxima have been reported in other solvents, such as alcohol (341 nm) and during chromatographic analysis (334 nm). researchgate.netnih.gov These absorptions are characteristic of the electronic structure of the aminobenzoate moiety.
Computational and Theoretical Investigations of Sec Butyl O Aminobenzoate
Quantum Chemical Calculations
Quantum chemical calculations are fundamental in elucidating the electronic structure, geometry, and reactivity of molecules like sec-butyl o-aminobenzoate. These methods provide insights that are often difficult or impossible to obtain through experimental means alone.
Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is frequently employed for geometry optimization, where the lowest energy arrangement of atoms in a molecule is determined. For this compound, DFT calculations, typically using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), would be used to predict its most stable three-dimensional structure. This process involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is located. The optimized geometry provides key information on bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's steric and electronic properties.
Ab Initio Methods
Ab initio methods are a class of quantum chemistry methods based on first principles, without the inclusion of experimental data. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory offer varying levels of accuracy and computational cost. While computationally more demanding than DFT, high-level ab initio calculations can provide benchmark data for the electronic energy and structural parameters of this compound. These methods are particularly valuable for validating the results obtained from more approximate methods like DFT.
Time-Dependent DFT (TD-DFT) for Excited State Properties and Photoexcitation Dynamics
Time-Dependent Density Functional Theory (TD-DFT) is the workhorse for studying the excited-state properties of molecules. For this compound, TD-DFT calculations would be essential to predict its ultraviolet-visible (UV-Vis) absorption spectrum. By calculating the energies of electronic transitions from the ground state to various excited states, one can identify the wavelengths of maximum absorption (λmax). This information is critical for understanding the molecule's photophysical behavior, including its potential for fluorescence or phosphorescence, and its stability upon exposure to light. These calculations also provide insights into the nature of the electronic transitions, such as whether they are localized on the aromatic ring or involve charge transfer between the amino group and the ester functionality.
Conformational Analysis and Potential Energy Surfaces
The sec-butyl group introduces conformational flexibility to the o-aminobenzoate scaffold. A thorough conformational analysis is necessary to identify the various low-energy conformers and the energy barriers that separate them. By systematically rotating the rotatable bonds—specifically the C-O bond of the ester and the C-C bonds within the sec-butyl group—a potential energy surface (PES) can be constructed. This surface maps the energy of the molecule as a function of its geometry. Identifying the global minimum on the PES corresponds to the most stable conformer, while local minima represent other stable, albeit higher-energy, conformations. The results of such an analysis are crucial for understanding how the molecule's shape influences its physical properties and biological activity.
Molecular Electrostatic Potential (MEP) Mapping for Reactivity Preferences
The Molecular Electrostatic Potential (MEP) map is a valuable tool for predicting the reactive sites of a molecule. It visualizes the electrostatic potential on the electron density surface, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, an MEP map would likely show negative potential (typically colored red) around the oxygen atoms of the ester carbonyl and the nitrogen atom of the amino group, identifying these as sites for electrophilic attack. Conversely, positive potential (colored blue) would be expected around the hydrogen atoms of the amino group, indicating their susceptibility to nucleophilic attack or their role as hydrogen bond donors.
Frontier Molecular Orbital (FMO) Analysis for Reactivity and Stability
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals are key determinants of a molecule's chemical reactivity and kinetic stability. For this compound, the HOMO is expected to be localized primarily on the electron-rich aminobenzoyl moiety, specifically the amino group and the aromatic ring. The LUMO is likely to be centered on the carbonyl group and the aromatic ring. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of chemical stability; a larger gap generally implies higher stability and lower reactivity. This analysis also helps in predicting the types of reactions the molecule is likely to undergo.
Nonlinear Optical (NLO) Properties Calculations
Nonlinear optical (NLO) materials are of significant interest for applications in photonics and optoelectronics, including frequency mixing, optical switching, and data storage. researchgate.net Computational methods, particularly Density Functional Theory (DFT), are effective for predicting the NLO response of organic molecules. researchgate.net The key parameters determining NLO activity are the polarizability (α) and the first-order hyperpolarizability (β), which quantify the linear and nonlinear response of the molecule's electron cloud to an external electric field. researchgate.net
Molecules with significant NLO properties often feature electron donor and acceptor groups connected by a π-conjugated system, which facilitates intramolecular charge transfer (ICT). ekb.eg While specific DFT calculations for the NLO properties of this compound are not extensively documented in the literature, studies on analogous aromatic compounds like para-aminobenzoic acid (PABA) and other aminobenzoate derivatives provide insight into the expected behavior.
For instance, DFT calculations on related molecules are used to determine parameters such as dipole moment (μ), average polarizability (⟨α⟩), and the total first hyperpolarizability (βtot). researchgate.net These calculations typically involve geometry optimization followed by property calculations using a specific functional and basis set, such as B3LYP/6-311++G(d,p). ekb.eg The results for a related compound, para-aminobenzoic acid, show a first-order hyperpolarizability (β) of approximately 29.99 × 10⁻³⁰ esu, indicating potential for NLO applications.
A hypothetical summary of calculated NLO properties for an aminobenzoate derivative, based on typical findings in the literature, is presented below.
| Parameter | Calculated Value (a.u.) | Description |
|---|---|---|
| Dipole Moment (μ) | ~2.5 - 5.0 D | Measures the molecule's overall polarity. |
| Average Polarizability (⟨α⟩) | ~100 - 150 a.u. | Indicates the ease of distortion of the electron cloud by an electric field. |
| First Hyperpolarizability (βtot) | Variable (e.g., ~102 - 103 a.u.) | Quantifies the second-order NLO response. Higher values are desirable. |
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions
Natural Bond Orbital (NBO) analysis is a computational technique used to study charge transfer, orbital interactions, and bonding within a molecule, providing a chemically intuitive picture of delocalization effects. nih.govnih.gov It transforms the calculated wave function into a localized form corresponding to Lewis structures, with core electrons, lone pairs, and bonds. faccts.de The analysis focuses on interactions between filled "donor" NBOs (bonds or lone pairs) and empty "acceptor" NBOs (antibonds or Rydberg orbitals).
The strength of these donor-acceptor interactions is evaluated using second-order perturbation theory. The stabilization energy, E(2), associated with an interaction from a donor NBO (i) to an acceptor NBO (j) indicates the magnitude of hyperconjugation and intramolecular charge transfer. A larger E(2) value signifies a stronger interaction. nih.gov
For this compound, NBO analysis would be particularly useful for quantifying the intramolecular hydrogen bond between the amine group (-NH₂) hydrogen and the carbonyl oxygen (C=O). This interaction is crucial for determining the molecule's conformational preference and influences its chemical and physical properties. rsc.org
While specific NBO data for this compound is scarce, studies on related aminobenzoate esters like ethyl 4-aminobenzoate (B8803810) have been performed. researchgate.net In this compound, key interactions would include:
n → π : Delocalization of the lone pair (n) from the nitrogen atom into the antibonding π orbital of the carbonyl group and the aromatic ring.
π → π *: Electron delocalization within the benzene (B151609) ring.
Intramolecular Hydrogen Bond : The interaction between a lone pair on the carbonyl oxygen (donor) and the antibonding σ* orbital of the N-H bond (acceptor).
The table below illustrates the type of data obtained from an NBO analysis for the key intramolecular interactions expected in this compound, with hypothetical stabilization energies based on similar structures.
| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) | Interaction Type |
|---|---|---|---|
| LP(1) N | π(C=O) | ~20-50 | Lone Pair Delocalization / Resonance |
| LP(1) N | π(Aromatic Ring) | ~30-60 | Amine group conjugation with ring |
| π(C=C)Ring | π(C=O) | ~15-25 | Ring-Ester Conjugation |
| LP(2) Ocarbonyl | σ(N-H) | ~2-5 | Intramolecular Hydrogen Bond |
Modeling Interactions with Surfaces and Materials (e.g., Graphene Complexes)
The interaction of aromatic molecules with surfaces like graphene and carbon nanotubes is a significant area of research for applications in sensors, electronics, and composite materials. acs.org Computational modeling, using methods like DFT and molecular dynamics, can elucidate the nature and strength of these non-covalent interactions. elsevierpure.com
For this compound, the primary interaction with a graphene surface would be driven by π-π stacking between the molecule's benzene ring and the sp²-hybridized carbon lattice of graphene. nih.gov These interactions are a form of van der Waals forces. Theoretical studies on similar aromatic molecules have shown that they tend to adsorb parallel to the graphene sheet to maximize this interaction. elsevierpure.com The binding energy of these complexes typically falls in the range of -10 to -20 kcal/mol, depending on the size of the aromatic system and the presence of other functional groups. nih.gov
| Interaction Parameter | Typical Calculated Value/Finding | Significance |
|---|---|---|
| Binding Energy (Ebind) | ~ -15 kcal/mol | Indicates a stable physisorption process. |
| Equilibrium Distance | ~3.3 - 3.6 Å | Characteristic distance for π-π stacking interactions. |
| Adsorption Orientation | Aromatic ring parallel to graphene surface | Maximizes π-π orbital overlap. |
| Charge Transfer | Small (e.g., < 0.1 e⁻) | Suggests the interaction is primarily non-covalent (physisorption). |
Computational Studies of Bioconversion Mechanisms
This compound, being an ester of anthranilic acid, is related to important biosynthetic pathways. nih.gov Anthranilate is a key intermediate in the biosynthesis of tryptophan and various secondary metabolites. biorxiv.org Bioconversion mechanisms, such as enzymatic hydrolysis by esterases or glycosylation by glycosyltransferases, are plausible metabolic routes. biorxiv.orgresearchgate.net
Computational methods, including Quantum Mechanics/Molecular Mechanics (QM/MM) and DFT, are employed to study enzyme-catalyzed reaction mechanisms. ethz.ch These studies can map the reaction pathway, identify transition states, and calculate activation energies, providing a detailed understanding of the catalytic process. For example, a computational study of the enzymatic hydrolysis of this compound would model the substrate docking into the enzyme's active site, the nucleophilic attack by a catalytic residue (e.g., serine) on the ester carbonyl, the formation of a tetrahedral intermediate, and the final release of butanol and anthranilic acid.
While specific computational studies on the bioconversion of this compound are not prominent, research on related enzymes that process anthranilate derivatives provides a framework for such investigations. ethz.chsci-hub.box For instance, recent work has explored the enzymatic glycosylation of various alkyl anthranilates to enhance their properties, a process that could be modeled computationally to optimize enzyme activity and substrate specificity. biorxiv.orgresearchgate.net
A hypothetical reaction coordinate diagram for the enzymatic hydrolysis of an anthranilate ester is summarized in the table below, outlining the key stages a computational study would investigate.
| Reaction Stage | Description | Computational Insight |
|---|---|---|
| Reactants (E+S) | Enzyme and Substrate (this compound) | Initial binding energy and orientation (docking). |
| Michaelis Complex (E·S) | Substrate bound in the active site. | Analysis of non-covalent interactions stabilizing the complex. |
| Transition State 1 (TS1) | Formation of the tetrahedral intermediate. | Calculation of activation energy (ΔG‡). |
| Intermediate (INT) | Acyl-enzyme intermediate and release of butanol. | Stability of the covalent intermediate. |
| Transition State 2 (TS2) | Hydrolysis of the acyl-enzyme intermediate. | Activation energy for the deacylation step. |
| Products (E+P) | Enzyme, Anthranilic Acid, and Butanol. | Overall reaction energy (ΔGrxn). |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
